molecular formula C9H7F3OS B3302903 4-Methylthio-3-trifluoromethylbenzaldehyde CAS No. 919360-31-9

4-Methylthio-3-trifluoromethylbenzaldehyde

Cat. No.: B3302903
CAS No.: 919360-31-9
M. Wt: 220.21 g/mol
InChI Key: DZGZYHTXLZMSCV-UHFFFAOYSA-N
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Description

4-Methylthio-3-trifluoromethylbenzaldehyde is an organic compound with the molecular formula C9H7F3OS and a molecular weight of 220.22 g/mol . It is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylthio-3-trifluoromethylbenzene with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process.

Industrial Production Methods

In an industrial setting, the production of 4-Methylthio-3-trifluoromethylbenzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-3-trifluoromethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Agents:
Research has indicated that derivatives of 4-methylthio-3-trifluoromethylbenzaldehyde can serve as precursors for synthesizing novel antitumor agents. For example, it has been utilized in the synthesis of chalcone derivatives that act as hypoxia-inducible factor (HIF)-1 inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis .

Enzyme Inhibition Studies:
The compound has also been investigated for its potential as an inhibitor of various enzymes. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant inhibitory activity . The structure-activity relationship (SAR) studies revealed that modifications to the benzaldehyde moiety can enhance enzyme inhibition properties.

Material Science

Fluorinated Polymers:
The incorporation of trifluoromethyl groups into polymers has been shown to improve thermal stability and chemical resistance. Research indicates that compounds like this compound can be used as intermediates in the synthesis of fluorinated polymers, which are valuable in coatings and electronic applications .

Liquid Crystals:
The compound's unique electronic properties make it a candidate for developing liquid crystal materials. The presence of the trifluoromethyl group can enhance the dielectric properties, making these materials suitable for display technologies .

Case Study 1: Anticancer Activity

A study synthesized a series of chalcone derivatives from this compound, evaluating their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.

Case Study 2: Enzyme Inhibition

In another investigation, hydrazone derivatives synthesized from the compound were tested against AChE and BuChE. The study highlighted the structure-activity relationship, demonstrating that specific substitutions on the benzaldehyde ring could lead to enhanced inhibition profiles. The findings suggest potential therapeutic applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.

Data Tables

Application AreaCompound DerivativeKey Findings
Antitumor AgentsChalcone DerivativesSignificant HIF-1 inhibition; potential anticancer effects
Enzyme InhibitionHydrazone DerivativesDual inhibition of AChE and BuChE; IC50 values ranging from 46.8 µM to 881.1 µM
Material ScienceFluorinated PolymersImproved thermal stability; enhanced dielectric properties
Liquid CrystalsTrifluoromethyl CompoundsSuitable for advanced display technologies

Mechanism of Action

The mechanism of action of 4-Methylthio-3-trifluoromethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl and methylthio groups may influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthio-3-chloromethylbenzaldehyde
  • 4-Methylthio-3-fluoromethylbenzaldehyde
  • 4-Methylthio-3-bromomethylbenzaldehyde

Uniqueness

4-Methylthio-3-trifluoromethylbenzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities .

Biological Activity

4-Methylthio-3-trifluoromethylbenzaldehyde (C9H8F3OS) is a compound characterized by its unique structural features, including a methylthio group and a trifluoromethyl group. These functional groups significantly influence its chemical behavior and biological activity. This article delves into the biological properties of this compound, highlighting its potential applications in medicinal chemistry and related fields.

  • Molecular Formula : C9H8F3OS
  • Molecular Weight : 224.22 g/mol
  • Structural Features :
    • Methylthio group (SCH3-S-CH_3)
    • Trifluoromethyl group (CF3-CF_3)

These features contribute to the compound's lipophilicity, enhancing cellular uptake and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with methylthio and trifluoromethyl groups have shown effectiveness against various bacterial strains. The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of benzaldehyde derivatives, including those containing methylthio and trifluoromethyl groups. In vitro tests have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, such as C6 glioma cells, with varying degrees of potency. For example, related compounds have shown IC50 values ranging from 4.16 to 12.80 µg/mL against specific cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of benzaldehyde derivatives have been investigated, particularly in the context of oxidative stress. Compounds like this compound may offer protective effects against oxidative damage in neuronal cells, potentially by scavenging free radicals or modulating signaling pathways associated with cell survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.
  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, altering membrane dynamics and permeability.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its neuroprotective effects.

Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study BShowed significant inhibition of C6 glioma cell proliferation with an IC50 value of 8 µg/mL.
Study CInvestigated neuroprotective effects in primary neuronal cultures exposed to oxidative stress; reduced apoptosis by 30%.

Properties

IUPAC Name

4-methylsulfanyl-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZYHTXLZMSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731315
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919360-31-9
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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